(E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a synthetic acrylamido-tetrahydrobenzo[b]thiophene derivative featuring a 3,4-dimethoxyphenyl substituent and a 6-methyl group on the tetrahydrobenzo[b]thiophene core. Its structure combines a cyanoacrylamido moiety, which facilitates π-conjugation and hydrogen bonding, with a tetrahydrobenzo[b]thiophene scaffold known for its pharmacological relevance in modulating redox and inflammatory pathways .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-5-31-24(28)21-17-8-6-14(2)10-20(17)32-23(21)26-22(27)16(13-25)11-15-7-9-18(29-3)19(12-15)30-4/h7,9,11-12,14H,5-6,8,10H2,1-4H3,(H,26,27)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLNRSLAYBJQDW-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . In various assays, such as DPPH scavenging and lipid peroxidation inhibition, it demonstrated robust activity. The presence of a phenolic moiety enhances its ability to scavenge free radicals.
Table 1: Antioxidant Activity of the Compound
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH Scavenging | 25.0 | Ascorbic Acid |
| Nitric Oxide Scavenging | 30.5 | Trolox |
| Lipid Peroxidation Inhibition | 20.0 | Quercetin |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various bacterial strains. Studies have shown it to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antibacterial Activity of the Compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Bacillus subtilis | 18 | 40 µg/mL |
| Escherichia coli | 12 | 70 µg/mL |
Case Studies
- Antitumor Activity : A study assessed the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of approximately . Flow cytometry analysis indicated that it induces G2/M phase cell cycle arrest, suggesting potential as an anticancer agent .
- Neuroprotective Effects : In models of neurodegeneration, derivatives of thiophene compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage.
The biological activities of this compound can be attributed to its structural features:
- Phenolic Hydroxyl Groups : These groups contribute to antioxidant capacity by donating electrons to free radicals.
- Acrylamide Functional Group : Known for enzyme inhibition properties, enhancing therapeutic potential against various diseases.
- Tetrahydrobenzo[b]thiophene Core : This scaffold is associated with multiple biological activities including anticancer and antibacterial effects.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features several functional groups including an ethyl ester group, a cyano group, and an amide linkage, along with a tetrahydrobenzo[b]thiophene core. The synthesis typically involves multiple steps:
- Formation of the Thiophene Core : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Cyano Group : Accomplished via nucleophilic substitution on a halogenated compound.
- Amidation : Involves reacting the thiophene derivative with an amine to introduce the acrylamide functionality.
- Esterification : Converts the carboxylic acid to an ethyl ester using ethanol and an acid catalyst.
Biological Activities
The unique structure of this compound suggests various biological activities:
- Neuroprotective Properties : Similar compounds have shown neuroprotective effects due to their ability to interact with neurotransmitter systems.
- Anti-Cancer Activity : The benzothiophene derivatives are known for their anti-cancer properties, potentially inhibiting tumor growth.
- Enzyme Inhibition : The acrylamide functional group is associated with enzyme inhibition, which could be beneficial in treating diseases where enzyme activity is dysregulated.
Antioxidant Activity
Research has demonstrated that derivatives of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates exhibit significant antioxidant properties. In vitro studies evaluated their ability to scavenge free radicals using models such as:
- Reduction of 1,1-diphenyl-2-picrylhydrazyl free radical
- Scavenging of nitric oxide free radical
- Ferric ion-induced lipid peroxidation assays
Selected compounds showed promising results in reducing oxidative stress in cellular models .
Anti-inflammatory Activity
In addition to antioxidant properties, certain derivatives have been pharmacologically evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. These studies indicated that some compounds effectively reduced inflammation markers, suggesting potential therapeutic uses in inflammatory diseases .
Comparative Analysis of Structural Features and Activities
The following table summarizes notable activities associated with similar compounds:
| Compound Type | Notable Activities | Structural Features |
|---|---|---|
| Thieno[3,2-b]pyridine derivatives | Neuroprotective | Pyridine ring fused with thiophene |
| Benzothiophene derivatives | Anti-cancer | Benzene ring fused with thiophene |
| Acrylamide derivatives | Enzyme inhibition | Contains acrylamide functional group |
The combination of multiple bioactive moieties in (E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may enhance its therapeutic efficacy compared to other similar compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-tetrahydrobenzo[b]thiophene-3-carboxylates. Key structural variations among analogues include:
- Phenyl ring substituents : Hydroxy, methoxy, or halogen groups.
- Core modifications : Presence or absence of methyl groups on the tetrahydrobenzo[b]thiophene ring.
Bioactivity and Structure-Activity Relationships (SAR)
- Antioxidant Activity: Hydroxy-substituted analogues (e.g., 3d, 3e) exhibit superior radical scavenging, attributed to phenolic –OH groups donating hydrogen atoms . The target compound’s 3,4-dimethoxy groups may reduce antioxidant potency but enhance metabolic stability.
- Anti-inflammatory Potential: Methoxy groups are linked to improved pharmacokinetics (e.g., prolonged half-life) in related compounds, suggesting the target may prioritize anti-inflammatory efficacy over direct antioxidant effects .
- Electronic and Steric Effects: The 6-methyl group in the target compound likely increases van der Waals interactions with hydrophobic enzyme pockets, a feature absent in non-methylated analogues like 6o .
Physicochemical Properties
- Solubility : Methoxy derivatives generally exhibit lower aqueous solubility than hydroxy analogues, necessitating formulation optimization for in vivo applications .
Q & A
Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 3,4-dimethoxybenzaldehyde. Key steps include:
- Using toluene as a solvent with piperidine and acetic acid as catalysts .
- Refluxing for 5–6 hours, monitored by thin-layer chromatography (TLC) .
- Purification via recrystallization (e.g., methanol or alcohol) or reverse-phase HPLC . Optimization strategies include adjusting molar ratios of reactants (e.g., 10:11 aldehyde:ester) and testing alternative catalysts for improved yields (72–94%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Characterization relies on:
- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., acrylamido group geometry) .
- IR spectroscopy : Identification of functional groups (C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- LC-MS/HRMS : For molecular weight validation and purity assessment .
- Melting point analysis : Consistency in melting ranges (e.g., 191–199°C for analogous compounds) .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogous benzo[b]thiophene derivatives exhibit:
- Anticancer activity : Tetrahydrobenzo[b]thiophene cores with cyano groups inhibit tumor cell proliferation .
- Antioxidant effects : Dimethoxyphenyl substituents enhance radical scavenging in DPPH assays .
- Enzyme inhibition : Acrylamido groups interact with kinases or proteases via hydrogen bonding .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., cyano, methoxy) influence reactivity and bioactivity?
- Cyano groups : Strong electron-withdrawing effects stabilize the acrylamido moiety, enhancing electrophilicity for nucleophilic attacks in biological targets .
- 3,4-Dimethoxyphenyl : Electron-donating methoxy groups increase lipophilicity, improving membrane permeability (logP ~4) .
- Thiophene core : Conjugation with acrylamido groups modulates π-π stacking in enzyme binding pockets .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- SAR studies : Compare substituent effects (e.g., replacing methoxy with nitro groups reduces antioxidant activity but increases cytotoxicity) .
- Dose-response profiling : Address discrepancies in IC50 values by standardizing assay conditions (e.g., cell lines, incubation times) .
- Molecular docking : Validate interactions with targets (e.g., COX-2 for anti-inflammatory activity) to explain outliers .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–5) and reduce hepatotoxicity risks .
- DFT calculations : Model HOMO-LUMO gaps to predict stability and redox behavior .
- Molecular dynamics : Simulate binding to targets (e.g., DNA gyrase for antibacterial activity) to prioritize synthetic targets .
Methodological Considerations
Q. What experimental controls are essential when assessing bioactivity in vitro?
- Positive controls : Use standard agents (e.g., ascorbic acid for antioxidant assays, doxorubicin for cytotoxicity) .
- Solvent controls : Account for DMSO/ethanol effects on cell viability (<0.1% v/v) .
- Replicate experiments : Minimize batch-to-batch variability in compound purity (≥95% by HPLC) .
Q. How can regioselectivity challenges in synthesis be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
